molecular formula C13H15NO4 B2418286 N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid CAS No. 1217478-96-0

N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid

Cat. No.: B2418286
CAS No.: 1217478-96-0
M. Wt: 249.266
InChI Key: FVBZCQLQINXRAC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid is a compound that combines an amino acid derivative with dicyclohexylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid typically involves the protection of the amino group, followed by the introduction of the prop-2-en-1-yloxycarbonyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. It may serve as a substrate or inhibitor in various biochemical assays.

Medicine

In medicine, the compound has potential applications in drug development. It can be used to design new therapeutic agents targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its unique chemical properties make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hex-5-ynoic acid
  • N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(((prop-2-en-1-yloxy)carbonyl)amino)-L-cysteine

Uniqueness

Compared to similar compounds, (2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid stands out due to its specific structural features and reactivity. Its phenyl group and prop-2-en-1-yloxycarbonyl moiety provide unique chemical properties that can be exploited in various applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4.C12H23N/c1-2-8-18-13(17)14-11(12(15)16)9-10-6-4-3-5-7-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16);11-13H,1-10H2/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWUDPXYWHZZKS-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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